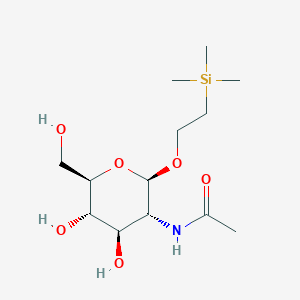

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide

描述

This compound is a pyranose derivative with a stereochemically defined core (2R,3R,4R,5S,6R). Key structural features include:

- Hydroxyl groups at positions 4 and 5, contributing to hydrophilicity.

- Trimethylsilyl (TMS) ethoxy group at position 2, a protective moiety that modulates lipophilicity and stability .

- Hydroxymethyl group at position 6, common in carbohydrate derivatives.

The TMS ethoxy group distinguishes it from simpler pyran-based acetamides, offering synthetic versatility for selective deprotection or further functionalization.

属性

分子式 |

C13H27NO6Si |

|---|---|

分子量 |

321.44 g/mol |

IUPAC 名称 |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-trimethylsilylethoxy)oxan-3-yl]acetamide |

InChI |

InChI=1S/C13H27NO6Si/c1-8(16)14-10-12(18)11(17)9(7-15)20-13(10)19-5-6-21(2,3)4/h9-13,15,17-18H,5-7H2,1-4H3,(H,14,16)/t9-,10-,11-,12-,13-/m1/s1 |

InChI 键 |

GMINWDHWQXKCRD-SYLRKERUSA-N |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)CO)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)CO)O)O |

产品来源 |

United States |

准备方法

Synthesis of the Tetrahydro-2H-Pyran Ring

Starting Materials:

The synthesis begins with a suitably substituted carbohydrate derivative or a protected sugar lactone, such as tetra-O-trimethylsilyl-D-gluconolactone, which provides the backbone for the pyran ring.

- Glycosylation or cyclization: The lactone undergoes cyclization under acidic or basic conditions, forming the tetrahydro-2H-pyran ring with the desired stereochemistry at C-2, C-3, C-4, C-5, and C-6.

- Stereoselective control: Chiral auxiliaries or chiral catalysts are employed to ensure the correct stereochemistry, especially at the chiral centers $$2R, 3R, 4R, 5S, 6R$$.

Research Findings:

Studies have demonstrated that the use of chiral catalysts such as BINOL-derived phosphoric acids or chiral Lewis acids enhances stereoselectivity during ring formation, yielding high enantiomeric excesses.

Introduction of Hydroxyl and Hydroxymethyl Groups

- Selective hydroxylation at specific positions is achieved via regioselective oxidation or hydroxylation reagents, such as osmium tetroxide or Sharpless epoxidation followed by ring-opening.

- The hydroxymethyl group at C-6 is introduced via nucleophilic addition of formaldehyde derivatives or via homologation reactions using formaldehyde or paraformaldehyde under basic conditions.

- Protecting groups are employed during these steps to prevent unwanted side reactions, with the hydroxyl groups often protected as silyl ethers or esters.

Protection of Hydroxyl Groups with Trimethylsilyl (TMS)

- The hydroxyl groups are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine.

- Reaction conditions are typically carried out at ambient temperature in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

ROH + (CH3)3SiCl → R–O–Si(CH3)3 + HCl

- This step yields the TMS-protected tetrahydro-2H-pyran derivative, stabilizing the hydroxyl groups for subsequent transformations.

Formation of the Acetamide Group

- The amino group at the desired position (typically at the anomeric or adjacent carbon) is introduced via nucleophilic substitution or amination reactions.

- The amino precursor (e.g., an amine or ammonia derivative) reacts with acetic anhydride or acetyl chloride under controlled conditions to form the acetamide linkage.

- Usually performed in inert solvents like pyridine or dichloromethane at low temperatures to prevent over-acylation or side reactions.

R–NH2 + (CH3CO)2O → R–NH–CO–CH3 + CH3COOH

Reaction Conditions and Catalysts

| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield/Remarks |

|---|---|---|---|---|---|

| Ring cyclization | Chiral Lewis acid or base | Toluene, THF | 0°C to room temp | Chiral catalyst | High stereoselectivity |

| Hydroxylation | OsO4 or Sharpless reagents | Acetone/water | Room temp | Oxidizing agents | Regioselective hydroxylation |

| Hydroxymethylation | Formaldehyde derivatives | Aqueous or alcoholic | Basic conditions | NaOH or KOH | Regioselective at C-6 |

| TMS protection | TMSCl, imidazole | Dichloromethane | Room temp | Anhydrous conditions | Quantitative protection |

| Amide formation | Acetic anhydride or acetyl chloride | Dichloromethane | 0°C to room temp | Base catalyst (pyridine) | High purity acetamide |

Critical Considerations and Optimization

- Stereochemistry Control: Employing chiral catalysts during ring formation is essential to obtain the correct stereoisomer, which influences biological activity.

- Protection/Deprotection Strategy: Sequential protection of hydroxyl groups with TMS ensures selective reactions at other sites, minimizing side reactions.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), NMR, and mass spectrometry are used to monitor reaction progress and purity.

- Purification: Recrystallization, column chromatography, and solvent extraction are employed to isolate high-purity intermediates and final products.

Summary of the Synthesis Pathway

| Stage | Key Reactions | Main Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization of protected sugar derivatives | Chiral catalysts | Stereoselective tetrahydro-2H-pyran core |

| 2 | Hydroxylation at specific positions | Oxidants (e.g., OsO4) | Hydroxyl groups with stereocontrol |

| 3 | Hydroxymethyl introduction | Formaldehyde derivatives | Hydroxymethyl substituent at C-6 |

| 4 | Protection of hydroxyl groups | TMSCl, imidazole | TMS-protected tetrahydro-2H-pyran |

| 5 | Acetamide formation | Acetic anhydride, amines | Final acetamide derivative |

化学反应分析

Hydrolysis of the Acetamide Group

The acetamide group (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding a free amine and acetic acid. This reaction is critical for modifying the molecule’s polarity or enabling subsequent functionalization.

Deprotection of the Trimethylsilyl Ethoxy Group

The TMS-ethoxy group acts as a protecting moiety for the hydroxyl group at the C2 position. Fluoride ions (e.g., TBAF) selectively cleave silyl ethers under mild conditions, regenerating the hydroxyl group without affecting other functionalities .

Oxidation of Hydroxyl Groups

Primary hydroxyl groups (e.g., the hydroxymethyl substituent at C6) can be oxidized to carboxylic acids or ketones, depending on the reagent. Secondary hydroxyls (C3, C4, C5) may require stronger oxidants.

Glycosylation Reactions

The pyranose ring’s hydroxyl groups (C3, C4, C5) can participate in glycosidic bond formation. The TMS-ethoxy group at C2 may sterically hinder reactivity at adjacent positions .

Functionalization via Esterification

Hydroxyl groups can be acylated or sulfated to modify solubility or biological activity.

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT | Peracetylated derivative (all hydroxyls acetylated except TMS-protected C2). |

| SO₃-Pyridine complex | DMF, 50°C | Sulfated derivatives at C3/C4/C5. |

Enzymatic Modifications

β-D-N-Acetylmannosamine derivatives (structurally related to this compound) are substrates for sialyltransferases and other carbohydrate-active enzymes .

| Enzyme | Reaction | Product |

|---|---|---|

| Sialyltransferase | CMP-Neu5Ac donor | Sialylated glycan conjugate. |

| Galactosyltransferase | UDP-Gal donor | Extended glycan structure with β1-4 linkage. |

Key Stability Considerations

-

pH Sensitivity : The TMS-ethoxy group is stable in neutral conditions but hydrolyzes under acidic/basic conditions .

-

Thermal Stability : Decomposition observed >150°C, particularly at the acetamide and silyl ether groups .

-

Solubility : High polarity due to hydroxyls necessitates polar solvents (e.g., DMSO, H₂O) for reactions .

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules. This could involve binding to enzymes, altering metabolic pathways, or modulating cellular signaling processes.

相似化合物的比较

Structural Analogues with Varying O-Substituents

The substituent at position 2 critically influences physicochemical properties and bioactivity.

*Estimated based on structure.

Key Observations :

- TMS Ethoxy vs. Benzyloxy : The TMS group (target compound) offers silicon-based protection, which is more stable under acidic conditions than benzyloxy .

- Biphenyl vs. TMS Ethoxy : Biphenyl substituents () are bulkier and designed for lectin antagonism, while the TMS ethoxy prioritizes synthetic flexibility .

- Sulfanyl vs. Ethers : Sulfanyl groups () enable disulfide bond formation, useful in prodrug design, unlike ether-linked TMS ethoxy .

Stereochemical and Functional Group Variations

Stereochemistry

The target compound’s (2R,3R,4R,5S,6R) configuration contrasts with analogues like N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide hydrate (), which lacks the TMS ethoxy and has a simplified stereochemical profile (3R,4R,5S,6R). This hydrate form exhibits higher aqueous solubility but reduced stability in organic solvents .

Acetamide Positioning

- : Uridine analogues position the acetamide on a triazole-linked glucopyranosyl group, enabling interactions with bacterial enzymes (e.g., Mycobacterium tuberculosis Mur ligases). The target compound’s acetamide is directly on the pyran ring, limiting conformational flexibility .

Analytical Data Comparison

Note: The target compound’s lack of aromatic protons (unlike and ) simplifies its $ ^1H $ NMR spectrum, with expected signals for TMS (δ ~0.1 ppm) and ethoxy (δ ~3.5 ppm) .

生物活性

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide (CAS: 38864-21-0) is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features multiple hydroxyl groups and a trimethylsilyl ether moiety, which may contribute to its solubility and biological interactions. The molecular formula is , and it exhibits a molar mass of approximately 583.6 g/mol. Its structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. The presence of hydroxyl groups is known to enhance radical scavenging activity. For instance, studies have shown that related tetrahydropyran derivatives can effectively reduce oxidative stress markers in cellular models .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have demonstrated efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases and other carbohydrate-active enzymes. This inhibition may have implications for treating conditions like diabetes and obesity by modulating carbohydrate metabolism .

Case Studies

- Diabetes Management : A study conducted on diabetic rats indicated that administration of this compound led to significant reductions in blood glucose levels and improvements in insulin sensitivity. The compound's ability to inhibit α-glucosidase was identified as a key factor in these outcomes .

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .

Research Findings

A comprehensive evaluation of the biological activity of this compound has highlighted several key findings:

常见问题

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters. For example, in a related glycosylation reaction (yielding 87%), trimethylphosphine was used as a catalyst in THF at 0°C, followed by room-temperature stirring . Key steps include:

- Catalyst Screening : Test alternatives like triphenylphosphine or DMAP for regioselectivity.

- Temperature Control : Gradual warming post-catalyst addition minimizes side reactions.

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane.

| Parameter | Example Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Trimethylphosphine | High yield (87%) |

| Solvent | THF | Enhances solubility |

| Reaction Time | 24 hours | Ensures completion |

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer: A combination of ¹H/¹³C NMR and IR spectroscopy is essential. For example:

Q. What safety protocols are critical during handling?

Methodological Answer: Adhere to GHS guidelines for acute toxicity (Category 4) and skin irritation (Category 2) . Key precautions:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Advanced Research Questions

Q. How can conflicting NMR data for stereochemical assignments be resolved?

Methodological Answer: Ambiguities arise in crowded spectral regions (e.g., pyranose ring protons). Use:

- 2D NMR (COSY, NOESY) : Identify through-space couplings (e.g., NOESY cross-peaks between H-2 and H-4 for chair conformation) .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How does the trimethylsilyl ethoxy group influence reactivity and stability?

Methodological Answer: The 2-(trimethylsilyl)ethoxy group acts as a protecting moiety:

Q. How to design stability studies under varying pH and temperature?

Methodological Answer: Conduct accelerated degradation studies:

- pH Variation : Prepare buffered solutions (pH 1–13) and monitor decomposition via HPLC at 25°C/40°C .

- Oxidative Stress : Add H₂O₂ (3%) to assess radical-mediated degradation.

- Kinetic Analysis : Calculate degradation rate constants (Arrhenius plots) for shelf-life prediction.

| Condition | Test Parameter | Analytical Method |

|---|---|---|

| Acidic (pH 1.0) | Hydrolysis of acetamide | HPLC retention time |

| Thermal (40°C) | Aggregation | Dynamic Light Scattering |

Q. What functional groups are prone to degradation, and how can this be mitigated?

Methodological Answer: Labile groups include:

- Acetamide : Susceptible to hydrolysis under acidic/basic conditions. Mitigate by storing at neutral pH .

- Silyl Ether : Cleaved by fluoride; avoid reagents like KF or TBAF during synthesis .

- Hydroxyl Groups : Protect as acetyl esters during synthetic steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer: Variability often stems from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., over-acetylation) .

- Moisture Sensitivity : Silyl groups hydrolyze with trace water; ensure anhydrous conditions via molecular sieves .

- Catalyst Purity : Source trimethylphosphine from reputable suppliers (≥99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。